molecular formula C36H45F3N8O10 B11931495 Z-LRGG-AMC (trifluoroacetate salt)

Z-LRGG-AMC (trifluoroacetate salt)

Cat. No.: B11931495
M. Wt: 806.8 g/mol
InChI Key: OHFBLWHOBJRDAB-CCQIZPNASA-N
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Description

N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt: is a fluorogenic substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released, and its fluorescence can be used to quantify isopeptidase T activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification by high-performance liquid chromatography, and lyophilization to obtain the final product in solid form .

Mechanism of Action

The compound acts as a substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released. The fluorescence of 7-amino-4-methylcoumarin can be measured to quantify the activity of isopeptidase T. This mechanism involves the specific recognition and cleavage of the peptide bond by the enzyme .

Comparison with Similar Compounds

  • N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide
  • N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, hydrochloride salt

Uniqueness:

Properties

Molecular Formula

C36H45F3N8O10

Molecular Weight

806.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1

InChI Key

OHFBLWHOBJRDAB-CCQIZPNASA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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